molecular formula C18H17N3O B5538080 N-[4-(dimethylamino)-1-naphthyl]isonicotinamide

N-[4-(dimethylamino)-1-naphthyl]isonicotinamide

Cat. No.: B5538080
M. Wt: 291.3 g/mol
InChI Key: JQKXNGFCVBYUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)-1-naphthyl]isonicotinamide is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.137162174 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

Naphthalene derivatives have been utilized in the study of Alzheimer's disease. One study used a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This non-invasive technique is expected to facilitate the diagnostic assessment of Alzheimer's and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Structure

Research into the syntheses and structure-dependence of basicities of isomeric tetrakis(dimethylamino)naphthalenes has been conducted. The study found that the basicities of these isomers are strongly dependent on the mutual orientations of the dimethylamino substituents, with certain isomers acting as strong "proton sponges" (Staab et al., 2000).

Fluorescence Imaging

Naphthalene-based probes have been developed for high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating the use of these compounds in biological imaging and metal ion detection (Lee et al., 2015).

Sensing of Saccharides

Naphthalene-based fluorescent boronic acid isomers have been synthesized for the ratiometric and off-on sensing of saccharides at physiological pH, highlighting the application of naphthalene derivatives in the development of chemical sensors (Gao et al., 2005).

Tautomerism Studies

The tautomeric reactions involving proton transfer in 1-(arylazo)-2-naphthols and their derivatives have been explored, contributing to our understanding of molecular structure and reactivity (Olivieri et al., 1989).

Mechanism of Action

The mechanism of action for such compounds can be complex and is often specific to the application. For instance, “N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE” has been studied for its interaction with Beta-lactamase IMP-1 .

Safety and Hazards

Safety and hazards associated with such compounds can be significant. For instance, “p-Dimethylaminobenzaldehyde” is harmful if swallowed .

Future Directions

Future directions for research into such compounds could include further exploration of their properties and potential applications. For instance, “4-N,N-Dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST)” has been studied for its electrical and optical properties .

Properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21(2)17-8-7-16(14-5-3-4-6-15(14)17)20-18(22)13-9-11-19-12-10-13/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKXNGFCVBYUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.